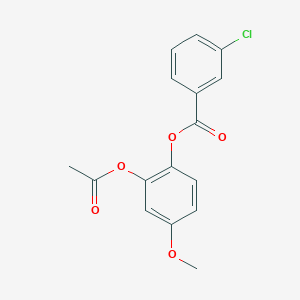
2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of an acetyloxy group, a methoxy group, and a chlorobenzoate moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate typically involves the esterification of 2-hydroxy-4-methoxyphenyl 3-chlorobenzoate with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions include maintaining the temperature at around 60-70°C and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniform mixing of the reactants. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-hydroxy-4-methoxyphenyl 3-chlorobenzoate and acetic acid.
Substitution: The chlorine atom in the benzoate moiety can be substituted with other nucleophiles such as hydroxide ions or amines.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Substitution: Nucleophiles such as sodium hydroxide or amines are used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions
Major Products
Hydrolysis: 2-hydroxy-4-methoxyphenyl 3-chlorobenzoate and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids
Scientific Research Applications
2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The pathways involved include ester hydrolysis and subsequent interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-chlorobenzoic acid: A monochlorobenzoic acid with similar structural features but lacks the acetyloxy and methoxy groups.
2,3-dichlorobenzoate: Contains two chlorine atoms on the benzoate ring, leading to different chemical properties.
4-methoxybenzoic acid: Contains a methoxy group but lacks the acetyloxy and chlorobenzoate moieties .
Uniqueness
2-(Acetyloxy)-4-methoxyphenyl 3-chlorobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both acetyloxy and methoxy groups, along with the chlorobenzoate moiety, makes it a versatile compound for various applications .
Properties
CAS No. |
922716-06-1 |
|---|---|
Molecular Formula |
C16H13ClO5 |
Molecular Weight |
320.72 g/mol |
IUPAC Name |
(2-acetyloxy-4-methoxyphenyl) 3-chlorobenzoate |
InChI |
InChI=1S/C16H13ClO5/c1-10(18)21-15-9-13(20-2)6-7-14(15)22-16(19)11-4-3-5-12(17)8-11/h3-9H,1-2H3 |
InChI Key |
WOMAASUDOZEFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)OC)OC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















